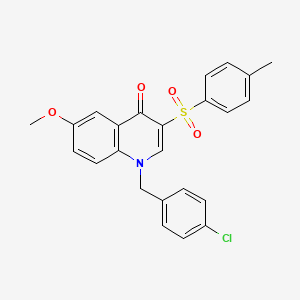

1-(4-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

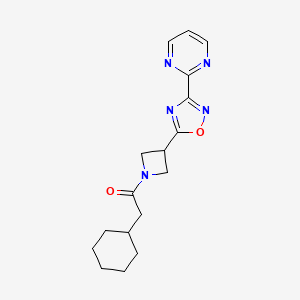

The compound “1-(4-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups. These include a chlorobenzyl group, a methoxy group, a tosyl group, and a quinolinone group. Each of these groups contributes to the overall properties of the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the quinolinone core. The presence of the chlorobenzyl, methoxy, and tosyl groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the chlorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the quinolinone group could participate in various condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Applications De Recherche Scientifique

Antimalarial and Repurposing Efforts

Chloroquine (CQ) has been recognized for its antimalarial effects since World War II. Despite the emergence of CQ-resistant Plasmodium falciparum strains leading to a decline in its use against malaria, research has uncovered interesting biochemical properties of CQ that inspired its repurposing in managing various diseases. This has led to studies and patents focusing on novel compounds and compositions based on the CQ scaffold for potential therapeutic applications beyond malaria, including cancer therapy and autoimmune disorders (Njaria, Okombo, Njuguna, & Chibale, 2015).

Antioxidant Properties

Research on ethoxyquin and its analogues, including compounds related to the chloroquine scaffold, has demonstrated significant antioxidant efficacy. These compounds are used for protecting polyunsaturated fatty acids in fish meal from oxidation, highlighting their potential as antioxidants in various applications. This underscores the utility of chloroquine-derived compounds in preserving food quality and potentially in pharmacological contexts for their antioxidant properties (de Koning, 2002).

Neuroprotective and Cardiovascular Protective Roles

Chlorogenic acid, a phenolic compound related to the hydroxycinnamates and structurally reminiscent of quinoline derivatives, showcases anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These properties are relevant to the treatment of metabolic syndrome and suggest potential therapeutic applications of quinoline derivatives in neuroprotection and cardiovascular health (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Anti-Cancer and Antimicrobial Applications

The exploration of 8-hydroxyquinoline derivatives has identified significant biological activities, including anticancer, antiviral, and antimicrobial properties. This highlights the potential for developing novel therapeutic agents based on the quinoline scaffold for treating life-threatening diseases. The metal chelation properties of these derivatives further support their use in various therapeutic contexts (Gupta, Luxami, & Paul, 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4S/c1-16-3-10-20(11-4-16)31(28,29)23-15-26(14-17-5-7-18(25)8-6-17)22-12-9-19(30-2)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYMIUBBXFVODR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2844049.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2844050.png)

![2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2844051.png)

![2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid](/img/structure/B2844054.png)

![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2844058.png)

![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2844060.png)

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(p-tolyl)ethan-1-one](/img/structure/B2844063.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2844065.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)